2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]-N,N-bis(prop-2-en-1-yl)acetamide
Description
Properties
IUPAC Name |
2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)benzimidazol-1-yl]-N,N-bis(prop-2-enyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2/c1-3-14-28(15-4-2)25(32)19-30-23-13-9-8-12-22(23)27-26(30)21-16-24(31)29(18-21)17-20-10-6-5-7-11-20/h3-13,21H,1-2,14-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACAABYYDRDDQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamines with aldehydes. For 2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]-N,N-bis(prop-2-en-1-yl)acetamide, a similar approach can be employed. The reaction conditions often include the use of sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The structure of the obtained compounds is usually confirmed by techniques such as FTIR, NMR, and HRMS .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve large-scale condensation reactions. The process is optimized for high yield and efficiency, ensuring that the final product meets the required purity standards. The use of continuous flow reactors and automated systems can further enhance the production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]-N,N-bis(prop-2-en-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can lead to the formation of benzimidazole derivatives with reduced functional groups .
Scientific Research Applications
2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]-N,N-bis(prop-2-en-1-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]-N,N-bis(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets. The benzimidazole core can bind to DNA grooves, leading to DNA cleavage mediated by peroxide . This interaction can disrupt cellular processes, making the compound a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
A critical comparison with similar compounds highlights key structural and physicochemical differences. The most directly analogous compound identified is 2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-isopropylacetamide (ChemSpider ID: 942863-56-1), which shares the benzimidazole-pyrrolidinone core but differs in the acetamide substituents .
Table 1: Structural and Physicochemical Comparison
| Property | Target Compound | Analog (N-isopropyl derivative) |
|---|---|---|
| Molecular Formula | C₂₇H₂₈N₄O₂ | C₂₄H₂₇N₄O₂ |
| Molecular Weight | 440.54 g/mol | 409.50 g/mol |
| Substituents on Acetamide | N,N-bis(prop-2-en-1-yl) | N-isopropyl |
| Key Functional Groups | Allyl (×2), benzyl, pyrrolidinone, benzimidazole | Isopropyl, benzyl, pyrrolidinone, benzimidazole |
| Theoretical logP (Lipophilicity) | Higher (due to two allyl groups) | Moderate (isopropyl is less hydrophobic) |
| Synthetic Complexity | Likely higher (allylation steps) | Lower (isopropyl group is easier to introduce) |
Key Findings:
This may influence binding interactions in biological targets or alter metabolic stability. The higher molecular weight of the target compound (440.54 vs. 409.50 g/mol) could impact pharmacokinetic properties, such as oral bioavailability or membrane permeability.
In contrast, the isopropyl analog may exhibit a more balanced profile . Allyl substituents may confer susceptibility to oxidative metabolism, whereas the isopropyl group is metabolically stable, suggesting divergent ADME profiles.
Crystallographic Refinement : Both compounds’ structural data, if resolved via X-ray crystallography, would rely on software like SHELXL for refinement. SHELXL’s robust handling of hydrogen bonding networks and torsional angles ensures accurate modeling of complex substituents like allyl and benzyl groups .
Biological Activity
The compound 2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]-N,N-bis(prop-2-en-1-yl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a complex structure that integrates a benzodiazepine moiety with a pyrrolidine ring and an acetamide functional group. Its molecular formula is , with a molecular weight of approximately 440.55 g/mol. The presence of multiple functional groups enhances its reactivity and interaction potential with biological targets.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological activities:
- Neuroprotective Properties : The compound has been shown to protect neuronal cells against excitotoxicity induced by NMDA receptor activation. In vitro studies suggest that it can attenuate calcium influx and prevent NR2B upregulation, which are critical in neurodegenerative conditions .
- Anticancer Activity : Similar compounds within the same structural family have demonstrated significant anticancer effects. The benzodiazepine-like structure may contribute to the inhibition of tumor growth through apoptosis induction in cancer cells.
- Anti-inflammatory Effects : Preliminary studies indicate that the compound may possess anti-inflammatory properties, potentially through the modulation of cytokine release and inhibition of inflammatory pathways.
The mechanisms through which this compound exerts its biological effects involve several pathways:
- NMDA Receptor Modulation : The compound acts as an antagonist at the NR2B subunit of the NMDA receptor, which is implicated in various neurological disorders. This interaction may lead to reduced neurotoxicity and improved cognitive function .
- Cell Signaling Pathways : It has been suggested that this compound may influence key signaling pathways involved in cell survival and apoptosis, although specific pathways remain to be fully elucidated.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound's biological activity:
Study 1: Neuroprotective Evaluation
A study evaluated the neuroprotective effects of derivatives related to this compound against NMDA-induced cytotoxicity. The results indicated a significant reduction in cell death compared to controls, highlighting its potential as a therapeutic agent for neurodegenerative diseases .
Study 2: Anticancer Activity
In vitro assays demonstrated that compounds similar to this compound exhibited dose-dependent inhibition of cancer cell proliferation. Further studies are required to explore its efficacy in vivo and its mechanisms at the molecular level.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Benzodiazepine core | Neuroprotective |
| Compound B | Pyrrolidine ring | Anticancer |
| Compound C | Indole derivative | Anti-inflammatory |
This table summarizes the structural features and biological activities of compounds related to the target molecule, emphasizing the unique aspects of this compound.
Q & A
Basic: What are the critical steps and experimental parameters for synthesizing this compound?
The synthesis involves multi-step reactions, including:
- Coupling reactions to assemble the benzodiazole and pyrrolidinone moieties.
- Acetamide functionalization with bis(prop-2-en-1-yl) groups via nucleophilic substitution.
Key parameters:
| Parameter | Optimal Range | Purpose |
|---|---|---|
| Temperature | Room temp. to 60°C | Minimize side reactions |
| Reaction Time | 6–24 hours | Ensure complete conversion |
| Purification | Column chromatography or recrystallization | Achieve >95% purity |
Basic: What analytical techniques validate the compound’s structural integrity?
Post-synthesis characterization requires:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular weight verification .
- X-ray crystallography (if crystalline) to resolve 3D conformation .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Use statistical experimental design (e.g., factorial or response surface methodology) to:
- Identify critical variables (e.g., solvent polarity, catalyst loading).
- Model interactions between parameters (e.g., temperature vs. reaction time) .
Example optimization workflow:
Screen variables via Plackett-Burman design.
Refine using Central Composite Design (CCD).
Validate predictions with confirmatory runs .
Advanced: How to resolve contradictions in reported biological activity data?
Discrepancies may arise from structural analogs or assay variability. Strategies include:
- Comparative SAR studies : Compare activity of derivatives with modified substituents (e.g., fluorinated vs. chlorinated groups) .
- Standardized assays : Re-evaluate activity under controlled conditions (e.g., fixed cell lines, IC50 normalization) .
| Analog Structure | Modification | Biological Activity |
|---|---|---|
| Fluorinated pyrido-pyrimidine | Fluorine substitution | Anticancer |
| Chlorinated acetamide | Chlorine at position 3 | Antiviral |
Advanced: What computational methods predict biological targets or mechanisms?
- Molecular docking : Screen against protein databases (e.g., PDB) to identify binding affinities for kinases or GPCRs .
- Quantum chemical calculations : Predict reactivity of the oxopyrrolidin moiety using DFT .
- MD simulations : Model ligand-target stability over time (e.g., 100 ns trajectories) .
Basic: Which structural features correlate with bioactivity?
Key motifs include:
- Benzodiazole core : Enhances π-π stacking with aromatic residues in target proteins.
- 1-Benzyl-5-oxopyrrolidin-3-yl group : Modulates solubility and hydrogen-bonding capacity .
- Bis(allyl)acetamide : Increases membrane permeability via lipophilic side chains .
Advanced: How to design analogs with improved pharmacokinetic properties?
- Bioisosteric replacement : Substitute the benzyl group with a pyridylmethyl group to enhance metabolic stability .
- Prodrug strategies : Introduce hydrolyzable esters at the acetamide nitrogen for controlled release .
- Computational ADME profiling : Use tools like SwissADME to predict LogP, CYP450 interactions, and bioavailability .
Advanced: How to address low reproducibility in synthetic protocols?
- Controlled atmosphere : Use Schlenk lines for moisture-sensitive steps (e.g., Grignard additions).
- Batch consistency : Standardize starting material purity (e.g., ≥98% by HPLC) and solvent drying methods .
- Data documentation : Publish detailed reaction logs, including failed attempts and troubleshooting steps .
Basic: What are the compound’s stability profiles under varying conditions?
- Thermal stability : Degrades above 150°C (TGA analysis recommended).
- Photostability : Protect from UV light to prevent benzodiazole ring cleavage .
- pH sensitivity : Stable in pH 5–7; hydrolyzes in strongly acidic/basic conditions .
Advanced: How to integrate this compound into multi-step catalytic processes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
